molecular formula C15H15NO B1519131 4-Benzyloxy-2,3-dihydro-1H-indole CAS No. 885278-77-3

4-Benzyloxy-2,3-dihydro-1H-indole

Cat. No. B1519131
M. Wt: 225.28 g/mol
InChI Key: QTWYAALXDJSCQC-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C15H15NO and a molecular weight of 225.29 . It is a pale yellow solid and is used in the synthesis of 4-alkyloxy-aminoalkyl indole derivatives .


Synthesis Analysis

The synthesis of 4-Benzyloxy-2,3-dihydro-1H-indole involves a one-pot, three-component Fischer indolisation . This process is rapid, operationally straightforward, and generally high yielding . It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxy-2,3-dihydro-1H-indole consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The InChI code for this compound is 1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2 .


Chemical Reactions Analysis

4-Benzyloxy-2,3-dihydro-1H-indole is a reactant for regioselective synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also a reactant for the preparation of indoles by Bartoli reductive cyclization, which are useful intermediates in medicinal chemistry research .


Physical And Chemical Properties Analysis

4-Benzyloxy-2,3-dihydro-1H-indole is a pale yellow solid . It should be stored at 0-8°C . The compound has a molecular weight of 225.29 .

Scientific Research Applications

Antileishmanial Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, which are similar to 4-Benzyloxy-2,3-dihydro-1H-indole, have been synthesized and evaluated for their antileishmanial efficacy against visceral leishmaniasis (VL) .
  • Methods of Application : These derivatives were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
  • Results : Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .

Alkaloid Synthesis

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole derivatives, which include 4-Benzyloxy-2,3-dihydro-1H-indole, are prevalent moieties present in selected alkaloids .
  • Methods of Application : The specific methods of application or experimental procedures for the synthesis of these indole derivatives are not detailed in the source .
  • Results : The results or outcomes obtained from the use of these indole derivatives in the synthesis of selected alkaloids are not provided in the source .

Antiviral Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
  • Methods of Application : The specific methods of application or experimental procedures for the synthesis of these indole derivatives are not detailed in the source .
  • Results : Among all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Anti-inflammatory Agents

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Indole derivatives have been reported to possess anti-inflammatory activity .
  • Methods of Application : The specific methods of application or experimental procedures for the synthesis of these indole derivatives are not detailed in the source .
  • Results : The results or outcomes obtained from the use of these indole derivatives in anti-inflammatory activity are not provided in the source .

Halogen Exchange Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, can be used in halogen exchange reactions .
  • Methods of Application : The specific methods of application or experimental procedures for these reactions are not detailed in the source .
  • Results : The results or outcomes obtained from the use of these indole derivatives in halogen exchange reactions are not provided in the source .

[3 + 2] Annulation Reactions

  • Scientific Field : Organic Chemistry .
  • Application Summary : Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, can be used in [3 + 2] annulation reactions .
  • Methods of Application : The specific methods of application or experimental procedures for these reactions are not detailed in the source .
  • Results : The results or outcomes obtained from the use of these indole derivatives in [3 + 2] annulation reactions are not provided in the source .

Future Directions

Indole derivatives, including 4-Benzyloxy-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

4-phenylmethoxy-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-15-8-4-7-14-13(15)9-10-16-14/h1-8,16H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWYAALXDJSCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652937
Record name 4-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-2,3-dihydro-1H-indole

CAS RN

885278-77-3
Record name 4-(Benzyloxy)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-2.3-dihydro-1H-indole hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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